molecular formula C9H7F3N4 B141363 5-(Trifluoromethyl)quinazoline-2,4-diamine CAS No. 133116-84-4

5-(Trifluoromethyl)quinazoline-2,4-diamine

Cat. No.: B141363
CAS No.: 133116-84-4
M. Wt: 228.17 g/mol
InChI Key: BKZKSEVOJGEMSX-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)quinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their significant biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)quinazoline-2,4-diamine typically involves the reaction of anthranilic acid with trifluoromethyl-substituted amines under specific conditions. One common method includes the decarboxylation of 2-carboxy derivatives followed by amide treatment . Another approach involves the nucleophilic substitution reaction and reduction reaction of 4-chloro-7-fluoro-6-nitro-quinazoline with acetonitrile .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)quinazoline-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield dihydroquinazolines .

Scientific Research Applications

5-(Trifluoromethyl)quinazoline-2,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)quinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are crucial for the survival of cancer cells .

Comparison with Similar Compounds

Uniqueness: 5-(Trifluoromethyl)quinazoline-2,4-diamine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other quinazoline derivatives .

Properties

IUPAC Name

5-(trifluoromethyl)quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)4-2-1-3-5-6(4)7(13)16-8(14)15-5/h1-3H,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZKSEVOJGEMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(N=C2N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157960
Record name 2,4-Quinazolinediamine, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133116-84-4
Record name 2,4-Quinazolinediamine, 5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133116844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Quinazolinediamine, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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